3-Amino-5-ethoxybenzamide chemical structure and properties
3-Amino-5-ethoxybenzamide chemical structure and properties
This guide provides a comprehensive technical overview of 3-Amino-5-ethoxybenzamide, a substituted benzamide of interest to researchers and professionals in drug discovery and chemical synthesis. While specific data for this compound is not extensively documented in public literature, this document consolidates available information and provides expert-driven insights into its structure, properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds.
Chemical Identity and Structure
3-Amino-5-ethoxybenzamide is a derivative of benzamide with an amino group and an ethoxy group substituted at the 3 and 5 positions of the benzene ring, respectively.
IUPAC Name: 3-Amino-5-ethoxybenzamide
CAS Number: 1505656-00-7[1]
Molecular Formula: C₉H₁₂N₂O₂
Molecular Weight: 180.20 g/mol
The structural arrangement of the functional groups on the aromatic ring suggests potential for hydrogen bonding and specific steric and electronic properties that can influence its chemical reactivity and biological activity.
Figure 1: Chemical structure of 3-Amino-5-ethoxybenzamide.
Physicochemical Properties
Detailed experimental data for 3-Amino-5-ethoxybenzamide is scarce. However, based on the properties of structurally similar compounds such as 3-amino-5-methoxybenzoic acid and other substituted benzamides, the following properties can be anticipated.
| Property | Predicted Value/Information | Source/Justification |
| Physical State | Solid at room temperature. | Similar substituted benzamides are typically solids. |
| Melting Point | Expected to be in the range of 100-150 °C. | Based on melting points of related aminobenzamides. |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. Limited solubility in water. | Common for small organic molecules with both polar and non-polar groups. |
| pKa | The amino group would have a pKa around 3-4, typical for anilines. | Electron-withdrawing groups on the ring lower the basicity of the amino group. |
Synthesis of 3-Amino-5-ethoxybenzamide: A Proposed Experimental Protocol
The synthesis of 3-Amino-5-ethoxybenzamide can be logically approached through a multi-step process starting from a commercially available precursor. A common and reliable strategy for introducing an amino group is through the reduction of a nitro group. The benzamide moiety can be formed from the corresponding carboxylic acid.
Figure 2: Proposed synthetic workflow for 3-Amino-5-ethoxybenzamide.
Step 1: Conversion of 3-Ethoxy-5-nitrobenzoic Acid to 3-Ethoxy-5-nitrobenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-ethoxy-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
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Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-ethoxy-5-nitrobenzoyl chloride can often be used in the next step without further purification.
Step 2: Formation of 3-Ethoxy-5-nitrobenzamide
Rationale: The acyl chloride readily reacts with ammonia to form the primary amide. Using aqueous ammonia is a standard and efficient method.
Protocol:
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Cool a concentrated aqueous solution of ammonium hydroxide (a large excess) in an ice bath.
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Dissolve the crude 3-ethoxy-5-nitrobenzoyl chloride from the previous step in a minimal amount of a suitable inert solvent (e.g., tetrahydrofuran or dioxane).
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Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A precipitate of 3-ethoxy-5-nitrobenzamide should form immediately.
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Continue stirring in the ice bath for an additional 30-60 minutes after the addition is complete.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Dry the product under vacuum to yield crude 3-ethoxy-5-nitrobenzamide.
Step 3: Reduction of 3-Ethoxy-5-nitrobenzamide to 3-Amino-5-ethoxybenzamide
Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride can also be used.
Protocol (Catalytic Hydrogenation):
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Dissolve 3-ethoxy-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
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Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
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Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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The crude 3-Amino-5-ethoxybenzamide can be purified by recrystallization or column chromatography.
Characterization and Analytical Methods
For a novel or sparsely documented compound, rigorous characterization is essential. The following techniques would be employed to confirm the identity and purity of synthesized 3-Amino-5-ethoxybenzamide.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), and the protons of the amino and amide groups. The splitting patterns and chemical shifts of the aromatic protons would confirm the 3,5-substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and amide, the C=O stretching of the amide, and C-O stretching of the ethoxy group.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.
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Purity Analysis (HPLC/LC-MS): High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) would be used to determine the purity of the final compound.
Potential Applications and Fields of Research
While specific biological activities of 3-Amino-5-ethoxybenzamide have not been reported, the aminobenzamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. This suggests that 3-Amino-5-ethoxybenzamide could serve as a valuable building block or a candidate for screening in various therapeutic areas.
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Histone Deacetylase (HDAC) Inhibition: Many 2-aminobenzamide derivatives are known to be selective inhibitors of class I HDACs and have been investigated as anti-cancer agents[2][3]. The structural features of 3-Amino-5-ethoxybenzamide make it a candidate for investigation in this area.
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Antimicrobial Agents: Substituted benzamides have been explored for their potential as antimicrobial agents[4][5][6].
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Kinase Inhibition: The benzamide moiety is present in various kinase inhibitors used in oncology[7].
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Drug Discovery and Medicinal Chemistry: As a versatile chemical intermediate, 3-Amino-5-ethoxybenzamide can be used in the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further derivatization.
Conclusion
3-Amino-5-ethoxybenzamide is a chemical entity with potential for applications in drug discovery and materials science. This guide has provided a detailed, albeit predictive, overview of its chemical structure, properties, and a plausible, robust synthetic route. The experimental protocols outlined herein are based on well-established and reliable chemical transformations, offering a solid foundation for researchers to synthesize and further investigate this compound. The potential biological activities, inferred from the broader class of aminobenzamides, highlight promising avenues for future research.
References
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Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 133. Available at: [Link]
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Wang, H., et al. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 58, 128522. Available at: [Link]
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Barakat, A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences, 15(3), 5115-5130. Available at: [Link]
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Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
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Al-Majid, A. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5130. Available at: [Link]
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]
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Figure 1. Structures of ortho-, meta-, and para-benzamide.
